(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide
Description
The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide features a conjugated enamide backbone with two distinct furan-based substituents:
- N-substituent: A (2,5-dimethylfuran-3-yl)methyl group, introducing steric bulk and lipophilicity.
The E-configuration of the double bond ensures planar rigidity, which may influence binding to biological targets.
Properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-7-13(11(2)18-10)8-15-14(16)4-3-12-5-6-17-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSBIXRPQCVIAR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide is a derivative of furan and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a prop-2-enamide backbone with furan and dimethylfuran substituents. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Research indicates that compounds containing furan moieties exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Antioxidant Properties
- The presence of furan rings in the structure contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress that can lead to chronic diseases.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Inflammation is a common pathway in many diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell cycle regulation.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Apoptosis induction | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine modulation |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The observed IC50 values were comparable to well-known chemotherapeutic agents.
- Oxidative Stress Reduction : In an animal model of oxidative stress-induced damage, administration of this compound resulted in a marked decrease in biomarkers of oxidative stress.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds related to furan derivatives exhibit promising anticancer activities. The structural components of (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide suggest potential interactions with biological targets involved in cancer pathways. For instance, the furan moiety is known to participate in various biological reactions that can lead to apoptosis in cancer cells .
Antimicrobial Activity
The presence of furan rings in this compound has been linked to antimicrobial properties. Research has shown that furan derivatives can inhibit the growth of certain bacteria and fungi. The specific application of this compound in antimicrobial formulations could be explored further to develop new therapeutic agents against resistant strains .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. Its ability to undergo polymerization reactions can lead to the development of bio-based materials with desirable mechanical and thermal properties. These materials could find applications in packaging and automotive industries where sustainability is increasingly prioritized .
Nanocomposites
Incorporating this compound into nanocomposite materials can enhance their properties. The interaction between the furan derivatives and nanoparticles can result in improved strength and thermal stability, making them suitable for advanced applications such as electronics and aerospace .
Environmental Applications
Biofuels
this compound is structurally related to 2,5-dimethylfuran, a compound recognized for its potential as a biofuel. The conversion processes involving biomass can yield this compound as a byproduct or intermediate, contributing to sustainable energy solutions . Its high energy density compared to traditional biofuels makes it an attractive candidate for further exploration in biofuel research.
Pollution Control
The reactivity of furan derivatives allows them to be employed in environmental remediation processes. Their ability to interact with pollutants can facilitate the detoxification of contaminated sites. Future research could focus on the application of this compound in adsorbent materials for capturing harmful substances from air or water .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Analysis
Furan vs. Aromatic Heterocycles
- The target compound employs furan rings , which are less electron-deficient than pyridine (Asivatrep) or thiadiazole (XCT790). This may enhance interactions with polar residues in binding pockets.
- Nalfurafine integrates a furan-3-yl group into a morphinan scaffold, demonstrating how furans can complement complex polycyclic systems in opioid receptor modulation .
Substituent Effects
- The 2,5-dimethylfuran group in the target compound increases lipophilicity (logP) compared to XCT790’s trifluoromethyl groups, which improve metabolic stability but reduce solubility .
- Asivatrep ’s pyridine and fluorophenyl groups likely enhance target specificity for kinases or nuclear receptors, leveraging halogen-bonding interactions .
Pharmacological Implications
- The target compound’s furan substituents may favor peripheral targets (e.g., inflammatory mediators) due to reduced blood-brain barrier penetration compared to Nalfurafine’s morphinan core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
